3,7-Dimethyloct-6-enyl 4-methylvalerate
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Overview
Description
3,7-Dimethyloct-6-enyl 4-methylvalerate: is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol . It is also known by other names such as Pentanoic acid, 4-methyl-, 3,7-dimethyl-6-octen-1-yl ester and Citronellyl isohexanoate . This compound is characterized by its unique structure, which includes a valerate ester linked to a citronellol derivative .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyloct-6-enyl 4-methylvalerate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol with 4-methylvaleric acid . This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or chromatography to obtain the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of reactive distillation and automated control systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyloct-6-enyl 4-methylvalerate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones .
Reduction: Reduction reactions can convert the ester group into alcohols .
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Scientific Research Applications
3,7-Dimethyloct-6-enyl 4-methylvalerate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate .
Industry: Utilized in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-enyl 4-methylvalerate involves its interaction with various molecular targets and pathways . For instance, it may modulate the activity of enzymes such as acetylcholinesterase and choline acetyltransferase , affecting neurotransmitter levels . Additionally, it can influence cell signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
Citronellyl acetate (CAS 150-84-5): Similar structure but with an acetate ester instead of a valerate ester.
3,7-Dimethyloct-6-en-1-yl acetate: Another ester derivative with different functional groups.
Uniqueness: 3,7-Dimethyloct-6-enyl 4-methylvalerate is unique due to its specific ester linkage and the presence of both citronellol and valeric acid moieties . This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
71662-18-5 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 4-methylpentanoate |
InChI |
InChI=1S/C16H30O2/c1-13(2)7-6-8-15(5)11-12-18-16(17)10-9-14(3)4/h7,14-15H,6,8-12H2,1-5H3 |
InChI Key |
GABKAFYIQCMTDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)OCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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